![molecular formula C14H13N5O3S B2723428 5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895007-19-9](/img/structure/B2723428.png)
5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Description
5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (referred to as compound X) is a novel compound with potential applications in scientific research.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
The synthesis of related triazolo and pyrimidine derivatives has been extensively studied. For instance, the creation of fused pyrimidines through initial treatments involving amino compounds and formic acid, leading to various derivatives with potential antimicrobial activities, represents a foundational approach in the synthesis of complex molecules similar to the one (Hossain & Bhuiyan, 2009). Furthermore, the transformation of 2-thioxopyrimidinyl compounds into pyridino and triazolino derivatives through condensation reactions showcases the chemical flexibility and the potential for generating diverse biological activities (Hassneen & Abdallah, 2003).
Biological Applications
The compound's structural relatives have been investigated for their biological activities. For example, certain pyrido and tetrazolo pyrimidine derivatives have shown promising anticonvulsant and antidepressant activities in preclinical models, suggesting potential applications in neuropsychiatric disorder treatment (Zhang et al., 2016). Moreover, the synthesis of triazolo pyrimidine derivatives with significant antibacterial activity further highlights the therapeutic potential of this chemical class (Lahmidi et al., 2019).
Material Science Applications
In the realm of material science, the self-assembly of triazolo pyrimidine derivatives into supramolecular structures with organic light-emitting properties indicates a fascinating application in the development of novel optoelectronic materials (Liu et al., 2008). This example underscores the compound's utility beyond biological applications, demonstrating its versatility in material science.
properties
IUPAC Name |
5,6-dimethyl-3-[(3-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-8-9(2)18-13(15-12(8)20)16-17-14(18)23-7-10-4-3-5-11(6-10)19(21)22/h3-6H,7H2,1-2H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOOKBIJYBMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
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